molecular formula C25H18FNO4 B2399092 7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904433-73-4

7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2399092
CAS No.: 904433-73-4
M. Wt: 415.42
InChI Key: DASAIXLDVQMFCC-UHFFFAOYSA-N
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Description

7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a methylphenylmethyl group, and a dioxoloquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of Methylphenylmethyl Group: The methylphenylmethyl group can be attached via a nucleophilic substitution reaction, where the quinoline derivative reacts with a suitable benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Properties

IUPAC Name

7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4/c1-15-3-2-4-16(9-15)12-27-13-20(24(28)17-5-7-18(26)8-6-17)25(29)19-10-22-23(11-21(19)27)31-14-30-22/h2-11,13H,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASAIXLDVQMFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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